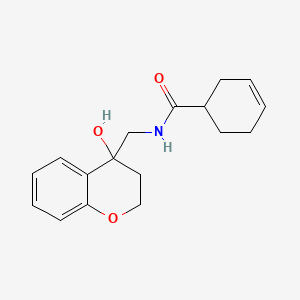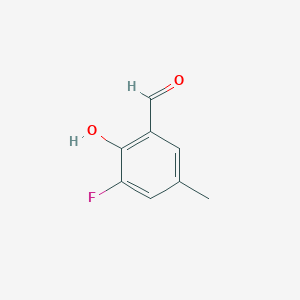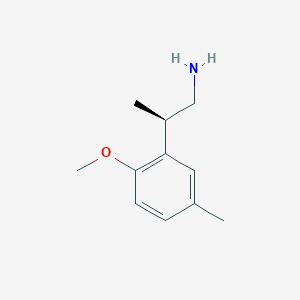
N-((4-hydroxychroman-4-yl)methyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((4-hydroxychroman-4-yl)methyl)cyclohex-3-enecarboxamide” is a complex organic compound. It contains a chroman ring, which is a chemical structure consisting of a benzene ring fused to a heterocyclic pyran ring . Chroman derivatives are found in Vitamin E and various other natural products.
Molecular Structure Analysis
The compound contains a chroman ring, a cyclohexene ring, and a carboxamide group . The chroman ring is a bicyclic structure consisting of a benzene ring fused to a pyran ring . The cyclohexene is a six-membered ring with one double bond . The carboxamide group consists of a carbonyl (C=O) group attached to an amine (NH2).Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The chroman-4-one framework serves as a crucial building block in medicinal chemistry. Researchers have explored its derivatives for their potential therapeutic effects. Notably, synthetic compounds derived from this structure exhibit a wide range of biological and pharmaceutical activities . Further studies are needed to elucidate specific mechanisms and optimize drug candidates.
Antiviral Research
Recent molecular docking studies have identified gallocatechin analogs derived from chroman-4-one as potential inhibitors of SARS-CoV-2 targets . Our compound might also exhibit antiviral activity, making it an exciting area for further investigation.
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(13-6-2-1-3-7-13)18-12-17(20)10-11-21-15-9-5-4-8-14(15)17/h1-2,4-5,8-9,13,20H,3,6-7,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRIKYHPPHQELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxychroman-4-yl)methyl)cyclohex-3-enecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2806010.png)
![1-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-2,5-dihydro-1H-pyrrole-2-carboxylic acid](/img/structure/B2806012.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2806015.png)
![5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2806016.png)

![(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2806021.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(methylsulfanyl)benzamide](/img/structure/B2806025.png)


![7-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2806029.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2806030.png)
![N-(5-((2,6-difluorophenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2806032.png)